molecular formula C16H13Cl2NO3 B2665097 Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate CAS No. 2007909-33-1

Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate

Cat. No.: B2665097
CAS No.: 2007909-33-1
M. Wt: 338.18
InChI Key: NDPLWEVRTZYPAT-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate is a complex organic compound that belongs to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a benzo-oxazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylamine with salicylaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the oxazine ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and the oxazine ring play crucial roles in binding to biological receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate: shares similarities with other oxazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-21-16(20)9-2-5-14-13(6-9)19-8-15(22-14)11-4-3-10(17)7-12(11)18/h2-7,15,19H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLWEVRTZYPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(CN2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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